6-Bromo-2-naphthyl beta-D-xylopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

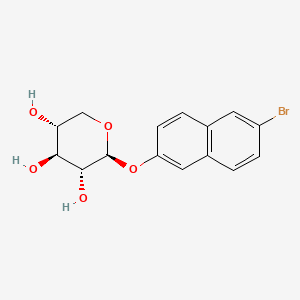

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-(6-bromonaphthalen-2-yl)oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO5/c16-10-3-1-9-6-11(4-2-8(9)5-10)21-15-14(19)13(18)12(17)7-20-15/h1-6,12-15,17-19H,7H2/t12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFCYXMRDUCMTI-BARDWOONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219862 | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69594-75-8 | |

| Record name | β-D-Xylopyranoside, 6-bromo-2-naphthalenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69594-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-naphthyl β-D-xylopyranoside: A Chromogenic Substrate for Navigating β-Xylosidase Activity

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 6-Bromo-2-naphthyl β-D-xylopyranoside, a specialized chromogenic substrate for the detection and quantification of β-xylosidase activity. We will delve into its chemical properties, mechanism of action, synthesis, and practical applications, with a focus on providing field-proven insights and robust experimental protocols.

Introduction: The Significance of β-Xylosidase and its Detection

β-D-Xylosidases (EC 3.2.1.37) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of xylo-oligosaccharides into xylose by cleaving β-1,4-D-xylosidic linkages from the non-reducing end.[1][2] These enzymes are pivotal in the biological degradation of hemicellulose, a major component of plant biomass.[2] Their study is crucial in various fields, from understanding the gut microbiome to developing biofuels and for screening potential therapeutic agents. The ability to accurately detect and quantify β-xylosidase activity is therefore of paramount importance. 6-Bromo-2-naphthyl β-D-xylopyranoside serves as a valuable tool for this purpose, offering a chromogenic endpoint for enzymatic activity.

Physicochemical Properties

A thorough understanding of the substrate's properties is fundamental to its effective use.

| Property | Value | Source(s) |

| CAS Number | 69594-75-8 | [3] |

| Molecular Formula | C₁₅H₁₅BrO₅ | [3] |

| Molecular Weight | 355.18 g/mol | [3] |

| Appearance | Off-white to beige powder | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General laboratory knowledge |

| Storage | Store at room temperature, protected from light and moisture | [4] |

Mechanism of Action: A Tale of Enzymatic Cleavage and Chromogenic Coupling

The utility of 6-Bromo-2-naphthyl β-D-xylopyranoside as a chromogenic substrate lies in a two-step process: enzymatic hydrolysis followed by a chemical coupling reaction that generates a colored precipitate.

First, β-xylosidase specifically recognizes and cleaves the β-D-xylosidic bond of the substrate. This enzymatic action releases two products: D-xylose and 6-bromo-2-naphthol.[4] The latter, a colorless and soluble molecule, is the key to the detection method.

For histochemical applications where the localization of enzyme activity is crucial, the released 6-bromo-2-naphthol is immediately "trapped" by a diazonium salt present in the reaction mixture. This is known as a simultaneous coupling reaction .[5][6] The diazonium salt couples with the 6-bromo-2-naphthol to form a highly colored, insoluble azo dye. This dye precipitates at the site of enzyme activity, providing a permanent and visually distinct marker.[7]

A common diazonium salt used for this purpose is Fast Blue B or hexazotized new fuchsine.[7] The choice of diazonium salt can influence the color and stability of the final precipitate.

Glycosylation: The Koenigs-Knorr Reaction

The final step involves the formation of the glycosidic bond between 6-bromo-2-naphthol and a protected xylose derivative, typically acetylated xylopyranosyl bromide (acetobromoxylan). The Koenigs-Knorr reaction is a classic and effective method for this transformation. [8]This reaction typically employs a heavy metal salt, such as silver carbonate or silver oxide, as a promoter to facilitate the substitution of the anomeric bromide with the hydroxyl group of the naphthol. [8] The use of a participating protecting group, such as an acetyl group at the C-2 position of the xylose, provides anchimeric assistance, leading to the stereoselective formation of the desired 1,2-trans-glycoside, which in this case is the β-anomer. [8]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific enzyme and experimental conditions.

In Vitro β-Xylosidase Activity Assay (Quantitative)

This protocol is adapted from standard assays for chromogenic substrates and is designed for a 96-well plate format, suitable for inhibitor screening. [9][10] Reagents:

-

Substrate Stock Solution: 10 mM 6-Bromo-2-naphthyl β-D-xylopyranoside in DMSO.

-

Assay Buffer: 50 mM sodium citrate buffer, pH 4.5 (optimal pH may vary depending on the enzyme). [11]* Enzyme Solution: Purified or crude β-xylosidase diluted in assay buffer to a concentration that gives a linear reaction rate over the desired time course.

-

Stop Solution: 2 M Sodium Carbonate (Na₂CO₃). [12]* Coupling Reagent (optional, for colorimetric endpoint): A stable diazonium salt solution (e.g., Fast Blue B at 1 mg/mL in water).

Procedure:

-

Prepare Reaction Mixture: In a 96-well microplate, add 80 µL of assay buffer to each well.

-

Add Substrate: Add 10 µL of the substrate stock solution to each well for a final concentration of 1 mM.

-

Initiate Reaction: Add 10 µL of the enzyme solution to each well to start the reaction. For a negative control, add 10 µL of assay buffer instead of the enzyme.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37-60°C) for a predetermined time (e.g., 10-60 minutes). [11][12]5. Stop Reaction: Add 100 µL of the stop solution to each well. [13]6. Color Development (if using a coupling agent): Add 20 µL of the coupling reagent to each well and incubate for 5-10 minutes at room temperature.

-

Read Absorbance: Measure the absorbance at a wavelength appropriate for the resulting azo dye (typically in the range of 500-600 nm). If not using a coupling agent, the liberated 6-bromo-2-naphthol may be detectable by its phosphorescence.

Histochemical Localization of β-Xylosidase Activity

This protocol is based on the simultaneous coupling principle for localizing enzyme activity in tissue sections. [7] Reagents:

-

Fixative: 4% paraformaldehyde in phosphate-buffered saline (PBS), pH 7.4.

-

Cryoprotectant: 30% sucrose in PBS.

-

Incubation Medium:

-

6-Bromo-2-naphthyl β-D-xylopyranoside: 0.5-1 mg/mL (dissolved in a small volume of DMSO or DMF and then added to the buffer).

-

Diazonium Salt (e.g., Fast Blue B or hexazotized new fuchsine): 0.5-1 mg/mL. [7] * Buffer: 0.1 M citrate buffer, pH 4.5-5.5.

-

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with cold PBS followed by cold fixative.

-

Dissect the tissue of interest and post-fix for 2-4 hours at 4°C.

-

Cryoprotect the tissue by immersing it in the cryoprotectant solution overnight at 4°C.

-

Freeze the tissue and cut cryosections (10-20 µm).

-

-

Staining:

-

Wash the sections briefly in the assay buffer.

-

Incubate the sections in the freshly prepared incubation medium in the dark at 37°C for 1-4 hours, or until the desired color intensity is reached.

-

Monitor the color development under a microscope.

-

-

Post-Staining:

-

Stop the reaction by washing the sections in PBS.

-

Optionally, counterstain with a nuclear stain like Neutral Red.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Applications in Research and Drug Development

Enzyme Characterization and Kinetics

While specific kinetic parameters for 6-Bromo-2-naphthyl β-D-xylopyranoside are not readily available in the literature, it can be used to determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for a given β-xylosidase. By varying the substrate concentration and measuring the initial reaction rates, a Michaelis-Menten plot can be generated. For comparison, the Kₘ of a recombinant β-xylosidase for the commonly used substrate p-nitrophenyl-β-D-xylopyranoside (pNPX) was reported to be 0.20 mM. [10] Table of Comparative Kinetic Parameters for β-Xylosidase with pNPX:

| Enzyme Source | Kₘ (mM) for pNPX | kcat (s⁻¹) for pNPX | Optimal pH | Optimal Temp (°C) | Reference |

| Talaromyces amestolkiae (recombinant) | 0.20 | 69.3 | 3.0 | 60 | [10] |

| Thermoanaerobacterium sp. | ~0.1 | 2.7 - 4.2 | 6.0 | 45 | [9] |

| Pseudozyma hubeiensis | - | - | 4.5 | 60 | [11] |

| Oryza sativa (rice) | - | - | 4.0 | 60 | [12] |

This table highlights the variability in kinetic parameters and optimal conditions depending on the enzyme source, underscoring the importance of empirical determination for each new enzyme-substrate pair.

High-Throughput Screening (HTS) for Inhibitors

The amenability of the in vitro assay to a microplate format makes 6-Bromo-2-naphthyl β-D-xylopyranoside a suitable substrate for HTS of compound libraries to identify novel β-xylosidase inhibitors. Such inhibitors could have applications as research tools or as starting points for the development of therapeutics, for example, by modulating the gut microbiome or in the context of certain lysosomal storage diseases.

Histochemical Studies

The ability to localize β-xylosidase activity in tissues is invaluable for understanding its physiological and pathological roles. For instance, it can be used to study the distribution of β-xylosidase-producing bacteria in the gut or to investigate the expression of this enzyme in different cell types in response to various stimuli.

Comparative Analysis with Other Substrates

| Substrate | Detection Method | Advantages | Disadvantages |

| 6-Bromo-2-naphthyl β-D-xylopyranoside | Chromogenic (azo dye) or Phosphorescent | Good for histochemical localization (insoluble product). Potentially higher sensitivity than nitrophenols. | Requires a coupling agent for colorimetric detection. Less common than pNPX. |

| p-Nitrophenyl-β-D-xylopyranoside (pNPX) | Spectrophotometric (release of p-nitrophenol) | Simple, direct assay. Widely used and well-characterized. | Product is soluble, not suitable for precise localization. Lower sensitivity than fluorescent substrates. |

| 4-Methylumbelliferyl-β-D-xylopyranoside (MUX) | Fluorometric (release of 4-methylumbelliferone) | High sensitivity. | Requires a fluorometer. Photobleaching can be an issue. |

| 5-Bromo-4-chloro-3-indolyl-β-D-xylopyranoside (X-Xyl) | Chromogenic (indigo dye) | Forms an insoluble blue precipitate, good for histochemistry and microbiology. | The reaction can be slow. |

Conclusion

6-Bromo-2-naphthyl β-D-xylopyranoside is a versatile and powerful tool for the study of β-xylosidase activity. Its primary strength lies in its utility for histochemical localization through the formation of a stable, colored azo dye precipitate. While not as commonly used as pNPX for routine kinetic assays, its unique properties offer distinct advantages in specific applications. A thorough understanding of its mechanism of action and the principles of the simultaneous coupling reaction are key to its successful implementation in the laboratory. As research into the roles of β-xylosidases in health and disease continues to expand, substrates like 6-Bromo-2-naphthyl β-D-xylopyranoside will remain indispensable for elucidating the function and distribution of these important enzymes.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Azoindoxyl methods for the investigation of hydrolases. IV. Suitability of various diazonium salts (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromogenic substrate naphthol AS-D chloroacetate - CD BioGlyco [bioglyco.com]

- 9. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-d-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression and Characterization of a Rice β-Xylosidase with Xylooligosaccharide Hydrolysis and Transglycosylation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

6-Bromo-2-naphthyl β-D-xylopyranoside: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of 6-Bromo-2-naphthyl β-D-xylopyranoside, a specialized chromogenic substrate for the detection and quantification of β-xylosidase activity. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into its chemical properties, mechanism of action, and practical applications, ensuring scientific integrity and methodological robustness.

Core Chemical and Physical Properties

6-Bromo-2-naphthyl β-D-xylopyranoside is a synthetic glycoside designed for sensitive enzyme assays. Its molecular structure consists of a D-xylose sugar moiety linked via a β-glycosidic bond to the hydroxyl group of 6-bromo-2-naphthol. This linkage is the critical feature that allows for the enzymatic detection of β-xylosidases.

Key Physicochemical Data

A summary of the core properties of 6-Bromo-2-naphthyl β-D-xylopyranoside and its resulting chromophore, 6-bromo-2-naphthol, is presented below. This data is essential for proper handling, storage, and application in experimental design.

| Property | 6-Bromo-2-naphthyl β-D-xylopyranoside | 6-Bromo-2-naphthol (Chromophore) |

| CAS Number | 69594-75-8[1][2] | 15231-91-1[3][4] |

| Molecular Formula | C₁₅H₁₅BrO₅[1] | C₁₀H₇BrO[4] |

| Molecular Weight | 355.18 g/mol [1] | 223.07 g/mol [3] |

| Appearance | White to off-white crystalline powder | Pinkish or off-white powder[3] |

| Melting Point | Data not consistently available | 122-124 °C[3] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Limited solubility in water and alcohols. | Soluble in organic solvents. |

| Storage Conditions | Store at room temperature, protected from light and moisture.[5] | Store at 2-8°C, protected from light. |

Principle of Detection: The Chromogenic Assay

The utility of 6-Bromo-2-naphthyl β-D-xylopyranoside lies in its role as a chromogenic substrate. In its intact form, the molecule is colorless. However, upon enzymatic cleavage by a β-xylosidase, it releases the chromogenic precursor, 6-bromo-2-naphthol.

Mechanism of Action

The assay is a two-step process involving enzymatic hydrolysis followed by a chemical coupling reaction to generate a visible color.

-

Enzymatic Hydrolysis: β-xylosidase (EC 3.2.1.37), a type of glycoside hydrolase, catalyzes the cleavage of the β-1,O-glycosidic bond.[6] This reaction releases the xylose sugar and the free aglycone, 6-bromo-2-naphthol. The rate of this hydrolysis is directly proportional to the β-xylosidase activity in the sample under appropriate conditions (i.e., substrate is not limiting).

-

Chromophore Visualization (Azo-Coupling): The liberated 6-bromo-2-naphthol is not intensely colored on its own. To generate a quantifiable colored product, a post-coupling or simultaneous-coupling reaction is performed with a stable diazonium salt, such as Fast Blue B or Fast Garnet GBC.[7] The diazonium salt acts as an electrophile and attacks the electron-rich naphthol ring, resulting in the formation of a highly colored and insoluble azo dye. This visible precipitate is what allows for both qualitative (histochemical) and quantitative (spectrophotometric) analysis.

Caption: Workflow for histochemical detection of β-xylosidase activity.

Protocol for Quantitative Spectrophotometric Assay

This protocol allows for the measurement of β-xylosidase activity in solution, such as in purified enzyme preparations or cell lysates. This is a post-coupling method.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine:

-

80 µL of 0.1 M Sodium Acetate Buffer (pH 5.0)

-

10 µL of enzyme sample (appropriately diluted)

-

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (final concentration 1 mM).

-

Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

-

Stopping the Reaction: Terminate the enzymatic reaction by adding 50 µL of 1 M Tris-HCl, pH 8.5. This pH shift will denature most enzymes and is suitable for the subsequent coupling reaction.

-

Azo-Coupling:

-

Immediately add 20 µL of freshly prepared diazonium salt solution (1 mg/mL).

-

Allow the color to develop for 10-15 minutes at room temperature.

-

-

Measurement:

-

Transfer the reaction mixture to a 96-well plate.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax) for the specific azo dye formed. For many naphthol-derived azo dyes, this is in the range of 500-540 nm. The exact λmax should be determined by scanning the spectrum of the final product.

-

-

Quantification: Activity is calculated based on a standard curve prepared using known concentrations of 6-bromo-2-naphthol.

Comparative Analysis and Substrate Selection

While 6-Bromo-2-naphthyl β-D-xylopyranoside is highly effective, especially for histochemical applications due to the insoluble nature of the final azo dye, other substrates are available. The most common is p-nitrophenyl-β-D-xylopyranoside (pNPX).

| Feature | 6-Bromo-2-naphthyl β-D-xylopyranoside | p-Nitrophenyl-β-D-xylopyranoside (pNPX) |

| Detection Principle | Two-step (hydrolysis then azo-coupling). | One-step (hydrolysis directly releases colored p-nitrophenol at alkaline pH). [8] |

| Product | Insoluble, colored precipitate (azo dye). | Soluble, yellow-colored p-nitrophenolate anion. [9] |

| Primary Application | Histochemistry, Immunohistochemistry, Blotting. | Quantitative solution-based assays (e.g., 96-well plates). [10] |

| Assay Workflow | More complex; requires a coupling agent. | Simpler; requires only a stop solution (e.g., Na₂CO₃) to raise pH. [9] |

| Sensitivity | Can be very high due to intense color of the azo dye. | Good sensitivity; molar extinction coefficient of pNP is well-defined. |

| Kinetic Studies | Less ideal for continuous monitoring due to the two-step process. | Excellent for continuous kinetic assays by monitoring absorbance at 405-410 nm. [8][9] |

Expertise Insight: The choice of substrate is dictated by the experimental question. For visualizing the location of an enzyme, the precipitating product from the 6-bromo-2-naphthyl substrate is superior. For high-throughput screening or detailed kinetic analysis of enzyme activity in solution, the simplicity and continuous nature of the pNPX assay is often advantageous.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for the precursor, 6-bromo-2-naphthol, and related naphthyl compounds, as a specific SDS for the glycoside is not widely available.

-

Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation. [3]* Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-Bromo-2-naphthyl β-D-xylopyranoside is a powerful and specific tool for the detection of β-xylosidase activity, particularly in histochemical contexts where localization is key. Its utility stems from the enzymatic release of 6-bromo-2-naphthol, which, upon coupling with a diazonium salt, forms a stable and intensely colored precipitate. While its application in quantitative solution assays is more complex than that of substrates like pNPX, its properties make it an indispensable reagent for cellular and tissue-based research. A thorough understanding of its chemical properties, the mechanism of the assay, and adherence to robust protocols, as outlined in this guide, will enable researchers to generate reliable and reproducible data in their investigations of xylanolytic enzyme systems.

References

-

Jordan, D. B., Wagschal, K., & Fan, Z. (2011). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 77(11), 3743–3748. [Link]

-

Martínez-Rodríguez, S., et al. (2023). Structural Characterization of β-Xylosidase XynB2 from Geobacillus stearothermophilus CECT43: A Member of the Glycoside Hydrolase Family GH52. International Journal of Molecular Sciences, 25(1), 241. [Link]

-

SIELC Technologies. (2018). 6-Bromo-2-naphthyl beta-D-xylopyranoside. Retrieved from [Link]

- Shallom, D., & Shoham, Y. (2003). Microbial hemicellulases. Current Opinion in Microbiology, 6(3), 219-228. (Note: This is a representative reference for the general function of β-xylosidases, specific citation for the mechanism with this substrate is inferred from its structure and general knowledge of chromogenic assays.)

-

Esterly, J. R., Standen, A. C., & Pearson, B. (1968). The Histochemical Demonstration of beta-D-xylosidase Activity. Journal of Histochemistry & Cytochemistry, 16(7), 489–491. [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet: 2-Naphthyl-alpha-D-glucopyranoside. Retrieved from [Link]

-

Biely, P., et al. (2000). A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. Analytical Biochemistry, 279(1), 93-98. [Link]

-

Esterly, J. R., Standen, A. C., & Pearson, B. (1968). The Histochemical Demonstration of beta-D-xylosidase Activity. Journal of Histochemistry & Cytochemistry, 16(7), 489–491. [Link]

-

van Noorden, C. J., & Vogels, I. M. (1984). Diazonium inactivation in simultaneous-coupling and product inhibition in post-coupling azo-techniques for demonstrating activity of acid hydrolases. Histochemistry, 80(2), 187-192. [Link]

-

Tauzin, A. S., et al. (2023). Versatile Product Detection via Coupled Assays for Ultra-high-throughput Screening of Carbohydrate-Active-Enzymes in Droplets. bioRxiv. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Naphthol. Retrieved from [Link]

-

Nieto-Domínguez, M., et al. (2016). Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-d-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae. Biotechnology for Biofuels, 9, 214. [Link]

-

Yan, L., et al. (2022). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. Journal of Fungi, 8(4), 386. [Link]

-

PubChem. (n.d.). 6-Bromo-2-naphthalenyl beta-D-glucopyranoside. Retrieved from [Link]

-

El-Awar, F. Y., & El-Sayed, R. (2012). A Simultaneous Coupling Azo-dye Method for the Quantitative Assay of Esterases: Biochemical Characterization. Journal of Medical Sciences, 12(1), 1-8. [Link]

-

ResearchGate. (n.d.). Absorbance spectrum of reaction products (α-naphthol + Fast Garnet). Retrieved from [Link]

-

Jordan, D. B., & Wagschal, K. (2010). Properties and applications of microbial beta-D-xylosidases featuring the catalytically efficient enzyme from Selenomonas ruminantium. Applied Microbiology and Biotechnology, 86(6), 1647–1658. [Link]

-

P&S Chemicals. (n.d.). Product information, 6-Bromo-2-naphthyl-beta-d-xylopyranoside. Retrieved from [Link]

-

Nieto-Domínguez, M., et al. (2016). Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-d-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae. PubMed. [Link]

-

ResearchGate. (n.d.). UV-Visible absorption spectrum of dye β-naphthol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Naphthalenol, 6-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. 6-溴-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Naphthalenol, 6-bromo- [webbook.nist.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Diazonium inactivation in simultaneous-coupling and product inhibition in post-coupling azo-techniques for demonstrating activity of acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Bromo-2-naphthyl β-D-xylopyranoside: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 6-Bromo-2-naphthyl β-D-xylopyranoside, a valuable chromogenic substrate for the detection of β-glycosidase activity. The synthesis is strategically designed around the robust and well-established Koenigs-Knorr reaction, ensuring high yield and stereoselectivity. This document is intended for researchers, scientists, and professionals in the fields of drug development and biochemical research who require a detailed and scientifically grounded protocol.

Introduction and Strategic Overview

6-Bromo-2-naphthyl β-D-xylopyranoside is a specialized chemical probe used in enzymatic assays. Upon cleavage by β-xylosidase, it releases 6-bromo-2-naphthol, which can be detected colorimetrically, making it an invaluable tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.

The synthetic strategy detailed herein is a multi-step process culminating in the formation of the target glycoside. The core of this synthesis is the Koenigs-Knorr reaction, a classical yet highly effective method for forming glycosidic bonds.[1] This reaction involves the coupling of a glycosyl halide with an alcohol or a phenol in the presence of a promoter, typically a silver or mercury salt.[2]

Our approach can be dissected into four primary stages:

-

Preparation of the Aglycone: Synthesis of 6-bromo-2-naphthol from 2-naphthol.

-

Formation of the Glycosyl Donor: Preparation of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide from D-xylose.

-

The Glycosylation Reaction: The silver-promoted coupling of the aglycone and the glycosyl donor.

-

Deprotection: Removal of the acetyl protecting groups to yield the final product.

This guide will elaborate on the causality behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the underlying chemical principles.

Experimental Section

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried using standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of the Aglycone: 6-Bromo-2-naphthol

The synthesis of 6-bromo-2-naphthol is achieved through the bromination of 2-naphthol, followed by the reduction of the resulting 1,6-dibromo-2-naphthol intermediate.[3][4]

Step-by-step Protocol:

-

Bromination: Dissolve 2-naphthol in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution while stirring. The reaction is exothermic and should be cooled to prevent the excessive evolution of hydrogen bromide gas.[4] After the addition is complete, add water and heat the mixture to boiling to ensure the completion of the bromination.

-

Reduction: Cool the reaction mixture and add mossy tin in portions. The reduction of the 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol is an exothermic reaction. Reflux the mixture for several hours until the tin has completely reacted.[3]

-

Isolation and Purification: Cool the mixture and filter to remove tin salts. Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol. The crude product can be purified by recrystallization from a mixture of acetic acid and water, followed by vacuum distillation to yield pure 6-bromo-2-naphthol.[4]

Synthesis of the Glycosyl Donor: 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide

The glycosyl donor is prepared from D-xylose through peracetylation followed by bromination at the anomeric center.

Step-by-step Protocol:

-

Peracetylation of D-Xylose: Treat D-xylose with acetic anhydride in the presence of a catalyst, such as perchloric acid, to yield 1,2,3,4-tetra-O-acetyl-D-xylopyranose.[5]

-

Bromination: Dissolve the peracetylated xylose in a suitable solvent and treat it with a solution of hydrogen bromide in glacial acetic acid. This reaction proceeds via an SN2-type mechanism and yields the thermodynamically more stable α-anomer of 2,3,4-tri-O-acetyl-D-xylopyranosyl bromide.[6] The acetyl group at C2 provides neighboring group participation, which directs the formation of the 1,2-trans product, resulting in the desired β-glycoside in the subsequent glycosylation step.[1]

The Koenigs-Knorr Glycosylation

This is the pivotal step where the glycosidic bond is formed between 6-bromo-2-naphthol and the xylosyl bromide.

Step-by-step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2-naphthol and the 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide in a dry, non-polar solvent such as dichloromethane or toluene.[2]

-

Promotion: Add a silver salt, such as silver carbonate or silver oxide, to the reaction mixture. The silver salt acts as a halophile, activating the glycosyl bromide for nucleophilic attack by the hydroxyl group of the 6-bromo-2-naphthol.[1] The use of a desiccant, like anhydrous calcium sulfate, is recommended to remove any traces of water that could hydrolyze the glycosyl donor.[2]

-

Reaction and Work-up: Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials. Filter the reaction mixture to remove the silver salts and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Deprotection of the Acetyl Groups

The final step is the removal of the acetyl protecting groups to yield 6-Bromo-2-naphthyl β-D-xylopyranoside.

Step-by-step Protocol:

-

Zemplén Deacetylation: Dissolve the purified acetylated glycoside in dry methanol. Add a catalytic amount of sodium methoxide in methanol.[7]

-

Monitoring and Neutralization: Monitor the reaction by TLC until all the starting material is consumed. Neutralize the reaction mixture with an acidic resin or by adding a few drops of acetic acid.

-

Purification: Concentrate the neutralized solution and purify the final product by column chromatography or recrystallization to obtain pure 6-Bromo-2-naphthyl β-D-xylopyranoside.

Data Presentation

Table 1: Key Reagents and Their Properties

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2-Naphthol | C₁₀H₈O | 144.17 | Starting material for the aglycone |

| Bromine | Br₂ | 159.81 | Brominating agent |

| Tin (mossy) | Sn | 118.71 | Reducing agent |

| D-Xylose | C₅H₁₀O₅ | 150.13 | Starting material for the glycosyl donor |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating agent |

| Hydrogen Bromide (in acetic acid) | HBr | 80.91 | Brominating agent for the anomeric position |

| 6-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | Aglycone acceptor |

| 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide | C₁₁H₁₅BrO₇ | 339.14 | Glycosyl donor |

| Silver Carbonate | Ag₂CO₃ | 275.75 | Promoter for the Koenigs-Knorr reaction |

| Sodium Methoxide | CH₃ONa | 54.02 | Catalyst for deacetylation |

Visualizations

Caption: Overall workflow for the synthesis of 6-Bromo-2-naphthyl β-D-xylopyranoside.

Caption: Simplified mechanism of the Koenigs-Knorr glycosylation step.

Conclusion

The synthesis of 6-Bromo-2-naphthyl β-D-xylopyranoside, while multi-stepped, is a highly achievable process for a reasonably equipped organic chemistry laboratory. The strategic implementation of the Koenigs-Knorr reaction provides a reliable and stereoselective route to this important biochemical tool. By understanding the rationale behind each step, from the preparation of the precursors to the final deprotection, researchers can confidently reproduce this synthesis and apply the product to their specific research needs.

References

-

Wikipedia. Koenigs–Knorr reaction. [Link]

- Kartha, K. P. R., & Jennings, H. J. (1990). One-pot synthesis of peracetylated glycosyl bromides.

-

Slideshare. Koenigs knorr reaction and mechanism. [Link]

-

MDPI. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. [Link]

-

Slideshare. Koenigs knorr reaction and mechanism. [Link]

-

PMC. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions. [Link]

-

MDPI. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. [Link]

-

LookChem. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. [Link]

-

ResearchGate. Mild one-pot preparation of glycosyl bromides. [Link]

-

Organic Syntheses. 6-bromo-2-naphthol. [Link]

-

Organic Syntheses. 6-bromo-2-naphthol. [Link]

-

ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar? [Link]

-

PubMed Central. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions. [Link]

-

PubMed. Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. [Link]

-

YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Link]

Sources

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 6-Bromo-2-naphthyl β-D-xylopyranoside

This guide provides a comprehensive technical overview of the chromogenic substrate, 6-Bromo-2-naphthyl β-D-xylopyranoside, designed for researchers, scientists, and professionals in drug development. We will delve into its core mechanism of action, provide field-proven insights into its application, and detail robust protocols for its use in the detection and quantification of β-xylosidase activity.

Executive Summary: The Principle of Detection

6-Bromo-2-naphthyl β-D-xylopyranoside is a synthetic substrate designed for the specific detection of β-xylosidase (E.C. 3.2.1.37), an enzyme crucial in the hydrolysis of hemicellulose.[1] The power of this substrate lies in its two-stage reaction mechanism that translates enzymatic activity into a quantifiable colored product. Initially, the substrate is colorless and stable. In the presence of β-xylosidase, the glycosidic bond is cleaved, releasing a colorless naphthol compound. This product then undergoes a secondary reaction with a diazonium salt to form a vividly colored, insoluble azo dye, providing a clear and localized signal of enzyme presence. This principle allows for both qualitative and quantitative assessments of enzymatic activity in various applications, from microbial identification to enzyme kinetics.

The Core Mechanism: A Two-Step Revelation of Enzymatic Activity

The action of 6-Bromo-2-naphthyl β-D-xylopyranoside as a chromogenic substrate is a well-orchestrated chemical process. It is not the substrate itself that is colored, but rather the product of a secondary reaction that is triggered by the enzymatic activity. This two-step mechanism ensures a high degree of specificity and a low background signal.

Step 1: Enzymatic Hydrolysis

The primary event is the enzymatic cleavage of the β-1,4-glycosidic bond linking the xylose sugar to the 6-bromo-2-naphthyl group. This hydrolysis is catalyzed by β-xylosidase, an enzyme that plays a critical role in the breakdown of xylan, a major component of hemicellulose.[1] The products of this reaction are D-xylose and the colorless 6-bromo-2-naphthol.

Causality in Experimental Design: The choice of buffer, pH, and temperature for this step is critical and must be optimized for the specific β-xylosidase being studied. Different enzymes, originating from various organisms (e.g., fungi, bacteria), will exhibit different optimal conditions for activity.[2] For instance, many fungal β-xylosidases have an optimal pH in the acidic range, while those from other sources may function better at neutral or alkaline pH.

Step 2: Chromogenic Coupling Reaction

The liberated 6-bromo-2-naphthol, while being the direct indicator of enzymatic activity, is not directly visible. To generate a detectable signal, a coupling agent, typically a diazonium salt such as Fast Blue BB, is introduced into the reaction mixture.[3] This salt reacts with the 6-bromo-2-naphthol in an azo coupling reaction to form a highly colored and often insoluble azo dye.[4] This secondary reaction provides a permanent and localized signal, which is particularly advantageous for applications in solid media, such as agar plates for microbial screening.

The formation of an insoluble precipitate is a key advantage of using naphthol-based substrates, as it prevents diffusion of the colored product, allowing for the precise localization of enzymatic activity, for example, to a specific microbial colony.

Caption: The two-step mechanism of action of 6-Bromo-2-naphthyl β-D-xylopyranoside.

Experimental Protocols and Considerations

The following protocols are provided as a guide and should be optimized for the specific enzyme and experimental conditions. The principles outlined are based on established methods for related chromogenic substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX), which are widely documented in the scientific literature.[5][6]

Qualitative Plate Assay for Microbial Screening

This protocol is designed for the detection of β-xylosidase activity in microorganisms grown on solid agar plates.

-

Media Preparation: Prepare a suitable growth medium for the target microorganisms. Autoclave and cool to 45-50°C.

-

Substrate Addition: Aseptically add a sterile solution of 6-Bromo-2-naphthyl β-D-xylopyranoside to the molten agar to a final concentration of 50-100 µg/mL.

-

Pouring Plates: Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Inoculation: Inoculate the plates with the microorganisms to be tested using standard microbiological techniques (e.g., streaking, replica plating).

-

Incubation: Incubate the plates under conditions optimal for the growth of the microorganisms.

-

Color Development: After sufficient growth, expose the colonies to a solution of a suitable diazonium salt (e.g., Fast Blue BB at 1 mg/mL in a suitable buffer). A red-colored precipitate will form around colonies expressing β-xylosidase activity.

Self-Validating System: The absence of color in negative control organisms (known not to produce β-xylosidase) and the development of the characteristic color in positive controls validate the assay. The insolubility of the final product ensures that the color is localized to the active colonies.

Quantitative Spectrophotometric Assay

This protocol allows for the quantification of β-xylosidase activity in a liquid sample (e.g., purified enzyme, cell lysate).

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 50 mM sodium acetate, pH 5.0).

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 6-Bromo-2-naphthyl β-D-xylopyranoside in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Diazonium Salt Solution: Prepare a 1 mg/mL solution of Fast Blue BB in the assay buffer immediately before use. Keep this solution on ice and protected from light.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

-

Assay Procedure:

-

Set up a series of microcentrifuge tubes or a 96-well plate.

-

To each well/tube, add the assay buffer and the enzyme sample. Include a blank with buffer and no enzyme.

-

Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

-

Initiate the reaction by adding the substrate stock solution to a final concentration in the range of the expected Km of the enzyme.

-

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the enzymatic reaction by adding the stop solution.

-

Add the diazonium salt solution and incubate for 5-10 minutes to allow for color development.

-

Measure the absorbance at the wavelength corresponding to the peak absorbance of the formed azo dye.

-

Caption: Workflow for the quantitative spectrophotometric assay of β-xylosidase.

Data Interpretation and Kinetic Analysis

For quantitative assays, the measured absorbance is proportional to the amount of 6-bromo-2-naphthol released, and thus to the enzyme activity. A standard curve can be generated using known concentrations of 6-bromo-2-naphthol to convert absorbance units to moles of product formed.

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |

| Talaromyces amestolkiae (recombinant) | pNPX | 0.20 | 69.3 | 3.0 | 60 | [5] |

| Dictyoglomus thermophilum (recombinant) | pNPX | - | - | 6.0 | 75 | [2] |

| Thermoanaerobacterium sp. | pNPX | ~0.1 | 2.7 - 4.2 | 6.0 | 35 | [7] |

Advantages and Comparative Analysis

The selection of a chromogenic substrate is a critical decision in assay development. 6-Bromo-2-naphthyl β-D-xylopyranoside offers several advantages:

-

Specificity: The β-D-xylopyranoside moiety ensures high specificity for β-xylosidases.

-

Insoluble Product Formation: The resulting azo dye is insoluble, which is highly beneficial for the localization of enzyme activity in solid-phase assays and histochemical staining.[8]

-

Stability: The glycoside is generally stable under standard assay conditions, leading to low background signal.[8]

Compared to other chromogenic substrates like pNPX, which releases the soluble and directly colored p-nitrophenol, the 6-bromo-2-naphthyl derivative requires a secondary coupling step. While this adds a step to the protocol, it provides the distinct advantage of producing an insoluble product. Fluorogenic substrates, such as those based on 4-methylumbelliferone (MUG), offer higher sensitivity but require specialized equipment (a fluorometer) for detection.[9]

Conclusion

6-Bromo-2-naphthyl β-D-xylopyranoside is a robust and reliable tool for the detection and quantification of β-xylosidase activity. Its mechanism of action, based on enzymatic hydrolysis followed by azo dye formation, provides a clear and localized signal. By understanding the core principles of this mechanism and carefully optimizing experimental conditions, researchers can effectively employ this substrate in a wide range of applications, from fundamental enzymology to applied microbiology and biotechnology.

References

-

Biely, P., Uhliariková, I., Hirsch, J., & De Angelis, M. (2000). A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. Analytical Biochemistry, 286(2), 309-311. Retrieved from [Link]

-

Maxim Biomedical, Inc. (n.d.). 6-Bromo-2-naphthyl β-D-xylopyranoside. Retrieved from [Link]

-

Preston, J. F., Rice, J. D., Ingram, L. O., & Keen, N. T. (2005). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 71(11), 7017–7024. Retrieved from [Link]

-

Nieto-Domínguez, M., de Eugenio, L. I., Barriuso, J., Prieto, A., & Martínez, M. J. (2016). Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-d-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae. Biotechnology for Biofuels, 9, 214. Retrieved from [Link]

-

Kaneko, S., et al. (2023). β-d-Xylosidases: Structure-based substrate specificities and their applications. Journal of Bioscience and Bioengineering, 135(1), 1-10. Retrieved from [Link]

-

García-Alcalde, F., et al. (2023). Structural Characterization of β-Xylosidase XynB2 from Geobacillus stearothermophilus CECT43: A Member of the Glycoside Hydrolase Family GH52. International Journal of Molecular Sciences, 24(24), 17568. Retrieved from [Link]

-

Nieto-Domínguez, M., de Eugenio, L. I., Barriuso, J., Prieto, A., & Martínez, M. J. (2016). Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-D-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae. PubMed. Retrieved from [Link]

-

Rohman, A., Dijkstra, B. W., & Puspaningsih, N. N. T. (2021). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Catalysts, 11(11), 1361. Retrieved from [Link]

-

Manafi, M. (2020). Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules, 25(16), 3649. Retrieved from [Link]

-

Czjzek, M., et al. (2014). The β-xylosidase structure from Geobacillus thermoglucosidasius: The first crystal structure of a glycoside hydrolase family GH52 enzyme reveals unpredicted similarity to other glycoside hydrolase folds. Acta Crystallographica Section D: Biological Crystallography, 70(5), 1366-1374. Retrieved from [Link]

-

Wang, Y., et al. (2020). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. International Journal of Molecular Sciences, 21(21), 8234. Retrieved from [Link]

-

Manufacturing Chemist. (2024). The rise of small molecule enzyme substrates in microbiology. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]

-

Rohman, A., Dijkstra, B. W., & Puspaningsih, N. N. T. (2021). beta-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. The University of Groningen research portal. Retrieved from [Link]

Sources

- 1. Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-D-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. 6-Bromo-2-naphthol | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 5. Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-d-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Enzyme Substrates for the Detection of Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The rise of small molecule enzyme substrates in microbiology [manufacturingchemist.com]

physical and chemical properties of 6-Bromo-2-naphthyl beta-D-xylopyranoside

An In-depth Technical Guide to 6-Bromo-2-naphthyl β-D-xylopyranoside

Authored by: A Senior Application Scientist

Introduction

6-Bromo-2-naphthyl β-D-xylopyranoside is a specialized glycosidic substrate designed for the sensitive detection of β-glycosidase activity.[1][2][3] As a derivative of xylopyranose, this compound serves as a valuable tool in various biochemical and diagnostic assays.[4] Its core utility lies in its enzymatic hydrolysis, which releases 6-bromo-2-naphthol, a moiety that can be subsequently detected to quantify enzyme kinetics or identify the presence of specific glycosidases. This guide provides a comprehensive overview of its physicochemical properties, underlying mechanism of action, and practical experimental protocols relevant to researchers in enzymology, drug discovery, and molecular biology.

Physicochemical and Structural Properties

The fundamental characteristics of 6-Bromo-2-naphthyl β-D-xylopyranoside define its handling, application, and analytical profile. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅BrO₅ | [4][5] |

| Molecular Weight | 355.18 g/mol | [4][5] |

| CAS Number | 69594-75-8 | [4][5][6] |

| Appearance | White to light yellow crystalline powder | Inferred from related compounds[7] |

| Purity | ≥97% | [4][5] |

| Storage | Room temperature | [1][5] |

| Shelf Life | Approximately 1095 days under proper storage | [5] |

| Synonyms | 6-Bromonaphthalen-2-yl beta-D-xylopyranoside, 2-(6-BROMONAPHTHYL)-BETA-D-XYLOPYRANOSIDE | [6][8][9] |

| InChI | InChI=1S/C15H15BrO5/c16-10-3-1-9-6-11(4-2-8(9)5-10)21-15-14(19)13(18)12(17)7-20-15/h1-6,12-15,17-19H,7H2/t12-,13+,14-,15+/m1/s1 | [5] |

| SMILES | C1=CC2=C(C=C(C=C2)Br)C=C1O[C@H]3CO)O)O">C@@HO | Inferred from structure |

Core Application: Enzymatic Detection of β-Glycosidase

The primary application of 6-Bromo-2-naphthyl β-D-xylopyranoside is as a chromogenic or fluorogenic substrate for β-glycosidase enzymes. The principle of this assay is straightforward yet powerful, relying on the specific cleavage of the β-glycosidic bond.

Mechanism of Action

The enzymatic reaction proceeds via hydrolysis. β-glycosidase recognizes and binds to the xylopyranoside substrate. It then catalyzes the cleavage of the glycosidic linkage, releasing the xylose sugar and the aglycone, 6-bromo-2-naphthol.

The liberated 6-bromo-2-naphthol is the key reporter molecule. While the parent compound is stable, the free naphthol derivative can be detected. This is analogous to other widely used chromogenic substrates like 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal), where enzymatic cleavage yields a colored precipitate.[10] The detection of 6-bromo-2-naphthol allows for the direct measurement of enzyme activity.

Caption: Enzymatic hydrolysis of the substrate by β-glycosidase.

Experimental Methodologies

Synthesis of the Aglycone Precursor: 6-Bromo-2-naphthol

The synthesis of the final xylopyranoside compound first requires the preparation of its aglycone, 6-bromo-2-naphthol. A robust, multi-step procedure adapted from established organic synthesis protocols is outlined below.[11][12]

Step 1: Bromination of 2-Naphthol This initial step involves the formation of an intermediate, 1,6-dibromo-2-naphthol.

-

Dissolution: Dissolve 2-naphthol in glacial acetic acid within a round-bottomed flask equipped with a dropping funnel and a reflux condenser.[11]

-

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the flask. The reaction is exothermic and evolves hydrogen bromide gas, which should be neutralized via a gas trap.[12]

-

Heating: After the addition is complete, add water and heat the mixture to boiling to ensure the bromination goes to completion.[11][12]

Step 2: Reduction to 6-Bromo-2-naphthol The dibrominated intermediate is selectively reduced to the desired product.

-

Tin Addition: Cool the reaction mixture and add mossy tin in portions. The reduction process is also exothermic.[11][12]

-

Reflux: After all the tin has been added, reflux the mixture for several hours until the tin is completely dissolved and the reduction is complete.[11][13]

-

Precipitation & Isolation: Cool the mixture and filter to remove any unreacted tin. Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.[11][12]

-

Purification: The crude product can be purified by vacuum distillation followed by recrystallization from an acetic acid/water mixture to yield a white, crystalline solid with a melting point of approximately 127-129°C.[11]

Step 3: Glycosylation (General Protocol) The final step is the formation of the glycosidic bond. While a specific protocol for this exact compound is not detailed in the provided search results, a general Koenigs-Knorr reaction or a related glycosylation method would be employed. This typically involves:

-

Activation: Activating the xylopyranose sugar, often by converting the anomeric hydroxyl group to a good leaving group (e.g., a bromide) to form an acylglycosyl halide.

-

Coupling: Reacting the activated xylose with the synthesized 6-bromo-2-naphthol in the presence of a promoter (e.g., a silver or mercury salt) to form the β-glycosidic bond.

-

Purification: Purifying the final product, 6-Bromo-2-naphthyl β-D-xylopyranoside, using column chromatography.

Analytical Workflow: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and stability of 6-Bromo-2-naphthyl β-D-xylopyranoside.[8]

Protocol:

-

Column: A reverse-phase (RP) C18 column is appropriate for this analysis.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water with an acidic modifier is effective. For standard HPLC, a small amount of phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted.[8]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthyl group.

-

Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase, and filter before injection.

Caption: High-level workflow for HPLC analysis of the compound.

Safety and Handling

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]

-

Pictogram: Irritant (exclamation mark).[14]

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[7][14]

-

P280: Wear protective gloves, eye protection, and face protection.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[14]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Standard laboratory practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should always be followed.

Conclusion

6-Bromo-2-naphthyl β-D-xylopyranoside stands as a well-defined and valuable chemical tool for the scientific community. Its specific physicochemical properties make it a reliable substrate for the detection and quantification of β-glycosidase activity. The straightforward hydrolytic mechanism, resulting in a detectable reporter molecule, facilitates its use in a variety of assay formats. Understanding its synthesis, analytical characterization, and safe handling procedures is crucial for its effective implementation in research and development settings, particularly within the fields of enzymology and drug discovery.

References

-

Every Woman Counts (EWC). (n.d.). 6-Bromo-2-naphthyl β-D-xylopyranoside. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 6-Bromo-2-naphthyl-beta-d-xylopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-naphthalenyl beta-D-glucopyranoside. Retrieved from [Link]

-

SIELC Technologies. (2018). 6-Bromo-2-naphthyl beta-D-xylopyranoside. Retrieved from [Link]

-

Wolfe Labs. (n.d.). 6-Bromo-2-naphthyl β-D-xylopyranoside. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

-

YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Bromo-2-naphthyl β-D-xylopyranoside | Every Woman Counts (EWC) [ewctrainingcenter.org]

- 3. 6-Bromo-2-naphthyl β-D-xylopyranoside | Wolfe Labs [wolfelabs.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. pschemicals.com [pschemicals.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. 6-BROMO-2-NAPHTHYL-BETA-D-XYLOPYRANOSIDE CAS#: 69594-75-8 [amp.chemicalbook.com]

- 10. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. 6-Bromo-2-naphthalenyl beta-D-glucopyranoside | C16H17BrO6 | CID 84983 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 6-Bromo-2-naphthyl β-D-xylopyranoside (CAS No. 69594-75-8)

Introduction: Unveiling a Specific Chromogenic Substrate for Glycosidase Research

In the intricate world of glycobiology and enzymology, the precise detection and quantification of specific enzyme activities are paramount. 6-Bromo-2-naphthyl β-D-xylopyranoside stands out as a highly specific chromogenic substrate tailored for the sensitive detection of β-D-xylosidase activity. Its utility lies in a clever two-stage reaction mechanism. First, the β-xylosidase enzyme hydrolyzes the glycosidic bond, releasing the aglycone, 6-bromo-2-naphthol. This liberated naphthol derivative then serves as a reporter molecule, which, upon reaction with a diazonium salt, forms a distinctly colored azo dye. This transformation provides a robust and quantifiable colorimetric signal directly proportional to the enzyme's activity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this substrate's properties, mechanism, and practical applications, grounded in established biochemical principles.

Core Physicochemical & Structural Properties

A thorough understanding of a substrate's fundamental properties is the bedrock of reliable and reproducible experimental design. The key characteristics of 6-Bromo-2-naphthyl β-D-xylopyranoside are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 69594-75-8 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₅BrO₅ | [1][5] |

| Molecular Weight | 355.18 g/mol | [1][3][5] |

| Synonyms | 6-Bromo-2-naphthyl b-D-xylopyranoside, 6-Bromonaphthalen-2-yl beta-D-xylopyranoside | [3] |

| Purity | Commonly available at ≥97% | [1][5] |

| Appearance | White to off-white crystalline powder |

Chemical Structure:

Caption: Chemical Structure of 6-Bromo-2-naphthyl β-D-xylopyranoside.

The Self-Validating System: Mechanism of Action and Detection

The core value of this substrate is its reliable, two-step chromogenic detection mechanism. This process is inherently self-validating because a colorimetric signal is only produced following a specific enzymatic cleavage event.

Step 1: Enzymatic Hydrolysis The process is initiated by a β-xylosidase, which recognizes and binds to the xylopyranoside moiety. The enzyme catalyzes the hydrolysis of the β-1-O-glycosidic bond, releasing D-xylose and the colorless aglycone, 6-bromo-2-naphthol. The rate of this reaction is directly proportional to the concentration and activity of the β-xylosidase in the sample.[6][7]

Step 2: Chromogenic Coupling Reaction The liberated 6-bromo-2-naphthol is then coupled with a diazonium salt, such as Fast Blue B or Fast Red TR, under alkaline conditions. This electrophilic substitution reaction, known as an azo coupling, typically occurs at the C1 position of the naphthol ring, which is activated by the hydroxyl group.[8] The result is the formation of a stable, intensely colored, and often insoluble azo dye, which can be quantified spectrophotometrically.

Caption: Two-step chromogenic detection pathway.

Field-Proven Applications in Research & Development

The specificity of 6-Bromo-2-naphthyl β-D-xylopyranoside makes it a valuable tool across several scientific domains:

-

Microbiology and Environmental Science: It is used for the identification and enumeration of microorganisms that produce extracellular β-xylosidases, which are key enzymes in the degradation of hemicellulose. This is critical for studies in biofuel production, carbon cycling, and industrial composting.

-

Enzyme Kinetics and Characterization: The substrate allows for the precise determination of key kinetic parameters of purified or recombinant β-xylosidases, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).

-

Drug Discovery and High-Throughput Screening (HTS): In the search for inhibitors of β-xylosidases, which may have applications as antifungal or other therapeutic agents, this substrate provides a reliable and automatable colorimetric assay for HTS campaigns.

Validated Experimental Protocols

The trustworthiness of any protocol lies in its clarity, inclusion of controls, and basis in established methods. The following are detailed workflows for the application of this substrate.

Protocol 1: Quantitative Spectrophotometric Assay for β-Xylosidase Activity

This protocol is adapted from standard methods for chromogenic glycosidase substrates.[9][10] It is designed to quantify enzyme activity in a solution, such as a cell lysate or a purified enzyme preparation.

1. Reagent Preparation:

- Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.0. Rationale: This pH is often near the optimal for many microbial β-xylosidases; however, it should be optimized for the specific enzyme under investigation.

- Substrate Stock Solution (10 mM): Dissolve 3.55 mg of 6-Bromo-2-naphthyl β-D-xylopyranoside in 1.0 mL of Dimethyl Sulfoxide (DMSO). Store at -20°C. Rationale: DMSO is used to ensure complete dissolution of the hydrophobic substrate before dilution into aqueous buffer.

- Stop/Developing Solution: 0.1 M Glycine-NaOH buffer, pH 10.5, containing 1 mg/mL Fast Blue B salt. Prepare fresh. Rationale: The alkaline pH is required for the azo coupling reaction and also effectively terminates the enzymatic reaction. Fast Blue B is a common diazonium salt that produces a strong color with naphthols.

2. Assay Procedure (96-well plate format):

- Prepare Reaction Mix: In a microcentrifuge tube, prepare a 1 mM working substrate solution by diluting the 10 mM stock solution 1:10 in Assay Buffer.

- Set Up Controls:

- Blank: 50 µL of Assay Buffer.

- Substrate Control (No Enzyme): 25 µL of Assay Buffer + 25 µL of 1 mM Substrate.

- Set Up Samples: Add 25 µL of your enzyme sample (appropriately diluted in Assay Buffer) to wells.

- Initiate Reaction: Add 25 µL of the 1 mM working substrate solution to all wells (including samples and controls). The total volume is now 50 µL.

- Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C or 50°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction is within the linear range.

- Terminate and Develop Color: Add 100 µL of the fresh Stop/Developing Solution to all wells. Mix gently.

- Incubate for Color Development: Allow the plate to stand at room temperature for 15 minutes.

- Measure Absorbance: Read the absorbance at a wavelength appropriate for the specific azo dye formed (typically between 500-540 nm for Fast Blue B).

3. Data Analysis:

- Subtract the absorbance of the Blank from all other readings.

- Calculate the rate of reaction (ΔAbs/min) from the linear portion of a time course or from a single endpoint reading.

- Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law, provided a standard curve is generated using known concentrations of 6-bromo-2-naphthol. One unit is typically defined as the amount of enzyme that releases 1 µmol of product per minute.

Protocol 2: Analytical Purity Assessment by HPLC

This method provides a framework for verifying the purity of the substrate or for its quantification in complex mixtures, such as in pharmacokinetic studies.[3]

-

System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase: A gradient of Acetonitrile (MeCN) and water with an acidic modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the naphthyl group has strong absorbance (e.g., 220 nm or 280 nm).

-

Procedure:

-

Dissolve a small amount of the compound in the initial mobile phase composition.

-

Inject onto the column.

-

Run a linear gradient (e.g., 10% B to 90% B over 20 minutes) to ensure elution of the compound and any potential impurities.

-

Purity is determined by integrating the area of the main peak relative to the total area of all peaks.

-

Synthesis Pathway and Quality Control

While typically purchased from commercial suppliers, understanding the synthesis of 6-Bromo-2-naphthyl β-D-xylopyranoside provides insight into potential impurities. The most common approach is a modified Koenigs-Knorr glycosylation.[11]

-

Acetylation of D-Xylose: D-xylose is first per-acetylated using acetic anhydride to protect the hydroxyl groups and create a more reactive intermediate, 1,2,3,4-tetra-O-acetyl-D-xylopyranose.

-

Glycosylation: The acetylated xylose is reacted with the aglycone, 6-bromo-2-naphthol, in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). This promotes the formation of the glycosidic bond.

-

Deacetylation: The protecting acetyl groups are removed under basic conditions (e.g., using sodium methoxide in methanol via a Zemplén deacetylation) to yield the final product.

-

Purification: The final compound is purified using column chromatography or recrystallization.

Caption: General synthetic workflow for aryl xylopyranosides.

Quality Control (QC): A trustworthy batch of this substrate must be validated by:

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity: Assessed by RP-HPLC (as per Protocol 2) and should be ≥97%.

-

Functional Assay: Validated using a known, active β-xylosidase to ensure proper enzymatic cleavage and chromogenic response.

Conclusion

6-Bromo-2-naphthyl β-D-xylopyranoside is a specialized and reliable tool for the detection and quantification of β-xylosidase activity. Its robust, two-step chromogenic mechanism provides a clear and measurable endpoint, making it suitable for a wide range of applications from basic enzyme characterization to high-throughput screening. By following validated protocols and understanding the chemical principles behind its function, researchers can confidently integrate this substrate into their workflows to achieve accurate and reproducible results.

References

-

SIELC Technologies. (2018, May 16). 6-Bromo-2-naphthyl beta-D-xylopyranoside. Retrieved January 17, 2026, from [Link]

-

Chemsigma. (n.d.). 6-BROMO-2-NAPHTHYL-BETA-D-XYLOPYRANOSIDE [69594-75-8]. Retrieved January 17, 2026, from [Link]

-

Biely, P., Hirsch, J., & Kováčik, V. (2000). A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. Analytical Biochemistry, 286(2), 299-304. Retrieved from [Link]

-

Genemarkbio. (n.d.). 6-Bromo-2-naphthyl β-D-xylopyranoside. Retrieved January 17, 2026, from [Link]

-

Biely, P., Vrsanská, M., & Krátký, Z. (1981). Soluble chromogenic substrates for the assay of endo-1,4-beta-xylanses and endo-1,4-beta-glucanases. Analytical Biochemistry, 112(2), 286-291. Retrieved from [Link]

-

Heinze, G. L., et al. (2005). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 71(7), 4103–4106. Retrieved from [Link]

-

Deleyn, F., Claeyssens, M., & De Bruyne, C. K. (1978). Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra. Canadian Journal of Biochemistry, 56(5), 433-438. Retrieved from [Link]

-

Vera-Avilés, M., et al. (2023). Structural Characterization of β-Xylosidase XynB2 from Geobacillus stearothermophilus CECT43: A Member of the Glycoside Hydrolase Family GH52. International Journal of Molecular Sciences, 24(2), 1639. Retrieved from [Link]

-

Scott, C. H., et al. (2014). Structural and kinetic characterization of a novel GH43 β-xylosidase from a compost metagenome. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 11), 2966–2978. Retrieved from [Link]

-

Szafran, K., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Antibiotics, 12(5), 896. Retrieved from [Link]

-

Szafran, K., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. MDPI. Retrieved from [Link]

-

Polizeli, M. L. T. M., et al. (2021). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Catalysts, 11(11), 1307. Retrieved from [Link]

-

van der Vorm, S., et al. (2020). The Synthesis of Aryl-β-C-Glycosides from Native Saccharides. Chemistry – A European Journal, 26(21), 4725-4729. Retrieved from [Link]

- Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1828.

-

Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 6-bromo-2-naphthol. Retrieved January 17, 2026, from [Link]

-

Clark, J. (2023, January 22). Reactions of Diazonium Salts. Chemistry LibreTexts. Retrieved from [Link]

-

Quora. (2016, September 10). Does diazonium reacts with alpha napthole? Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 69594-75-8|6-Bromo-2-naphthyl b-D-xylopyranoside|BLD Pharm [bldpharm.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 69594-75-8 6-BROMO-2-NAPHTHYL-BETA-D-XYLOPYRANOSIDE [chemsigma.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 11. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides - PMC [pmc.ncbi.nlm.nih.gov]